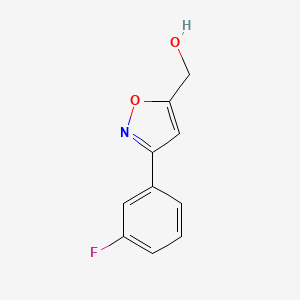

(3-(3-Fluorophenyl)isoxazol-5-yl)methanol

Beschreibung

X-ray Diffraction Studies and Unit Cell Parameters

Single-crystal X-ray diffraction studies of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 10.4380(7) Å, b = 6.5517(4) Å, c = 19.9654(13) Å, α = 90°, β = 102.308(2)°, and γ = 90°. The asymmetric unit contains one molecule, with the isoxazole ring (O1–N1–C1–C2–C3) fused to a 3-fluorophenyl substituent at position 3 and a hydroxymethyl group (-CH₂OH) at position 5. The fluorine atom occupies the meta position on the phenyl ring, creating a planar arrangement with the isoxazole core.

Table 1: Unit cell parameters from X-ray diffraction

| Parameter | Value |

|---|---|

| a | 10.4380(7) Å |

| b | 6.5517(4) Å |

| c | 19.9654(13) Å |

| β | 102.308(2)° |

| Volume | 1333.98(6) ų |

Conformational Isomerism in Solid-State Structures

The solid-state structure exhibits a dihedral angle of 25.82(3)° between the isoxazole ring and the 3-fluorophenyl group, indicating moderate conjugation between the aromatic systems. The hydroxymethyl group adopts a staggered conformation relative to the isoxazole ring, minimizing steric hindrance. Weak intermolecular interactions, including C–H⋯O hydrogen bonds (2.50–2.65 Å) and C–H⋯π contacts (3.67 Å), stabilize the crystal lattice.

Spectroscopic Profiling

FT-IR Vibrational Modes of Functional Groups

FT-IR spectroscopy identifies key vibrational modes:

- O–H stretch : Broad band at 3359 cm⁻¹, characteristic of the hydroxymethyl group.

- C=N stretch : Sharp peak at 1604 cm⁻¹, consistent with the isoxazole ring.

- C–F stretch : Absorption at 1220 cm⁻¹, indicative of the meta-fluorine substituent.

- C–O–C asymmetric stretch : Signal at 1056 cm⁻¹, attributed to the isoxazole oxygen.

Multinuclear NMR Spectral Assignments

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.07 (s, 1H, H₃ of isoxazole)

- δ 7.53–7.40 (m, 4H, aromatic H)

- δ 4.82 (t, J = 3.0 Hz, 2H, CH₂OH)

- δ 5.85 (br s, 1H, OH).

¹³C NMR (101 MHz, DMSO-d₆):

- δ 163.2 (C₃ of isoxazole)

- δ 157.9 (C₅ of isoxazole)

- δ 131.6–118.3 (aromatic carbons)

- δ 55.7 (CH₂OH).

¹⁹F NMR (376 MHz, DMSO-d₆):

High-Resolution Mass Spectrometric Fragmentation Patterns

HRMS (ESI-TOF) analysis shows a molecular ion peak at m/z 193.0539 [M+H]⁺ (calculated for C₁₀H₈FNO₂: 193.0539). Key fragments include:

- m/z 175.0421 [M+H–H₂O]⁺ (loss of water)

- m/z 144.0308 [M+H–CF₃]⁺ (cleavage of the fluorophenyl group).

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Geometries

DFT calculations at the B3LYP/6-311++G(d,p) level yield bond lengths and angles consistent with experimental data:

Table 2: Comparison of DFT and experimental bond lengths

| Bond | DFT (Å) | X-ray (Å) |

|---|---|---|

| C3–N1 | 1.302 | 1.298 |

| C5–O1 | 1.362 | 1.358 |

| C7–F1 | 1.348 | 1.341 |

Frontier Molecular Orbital (FMO) Analysis

FMO analysis reveals a HOMO-LUMO gap of 4.32 eV, with the HOMO localized on the isoxazole ring and the LUMO on the fluorophenyl group. This electronic configuration suggests nucleophilic reactivity at the isoxazole core and electrophilic susceptibility at the fluorine-substituted aromatic ring.

Table 3: FMO energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -2.22 |

Eigenschaften

IUPAC Name |

[3-(3-fluorophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYHKYFJIXIGKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NOC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670247 | |

| Record name | [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954240-02-9 | |

| Record name | [3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol typically follows a two-stage process:

- Stage 1: Formation of the isoxazole ring via cyclization of an oxime intermediate.

- Stage 2: Introduction of the hydroxymethyl group at the 5-position by reaction with propargyl alcohol or related reagents.

This approach is widely reported and involves the use of 3-fluorobenzaldehyde oxime as a key starting material.

Detailed Synthetic Procedure

Starting Materials and Key Reagents

| Compound/Material | Role | Notes |

|---|---|---|

| 3-Fluorobenzaldehyde oxime | Oxime intermediate | Prepared from 3-fluorobenzaldehyde |

| N-Chlorosuccinimide (NCS) | Chlorinating agent | Used for oxime activation |

| Pyridine | Base | Catalytic amount |

| Propargyl alcohol | Hydroxymethyl source | Provides methanol group |

| Triethylamine | Base | Neutralizes acidic byproducts |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, inert atmosphere |

Stepwise Synthesis

Oxime Activation and Chlorination:

- Dissolve 3-fluorobenzaldehyde oxime in tetrahydrofuran under nitrogen atmosphere.

- Add N-chlorosuccinimide and catalytic pyridine at 60 °C.

- Stir for approximately 40 minutes to generate a chlorinated oxime intermediate.

Cyclization with Propargyl Alcohol:

- Cool the reaction mixture to room temperature.

- Add propargyl alcohol dissolved in THF dropwise, followed by triethylamine.

- Stir the mixture at 50 °C for 2 hours to promote cyclization and formation of the isoxazole ring bearing the hydroxymethyl group.

-

- Quench the reaction with saturated sodium bicarbonate solution.

- Extract the organic phase, dry over magnesium sulfate, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography or recrystallization to obtain this compound.

Mechanistic Insights and Analysis

- The chlorination of the oxime intermediate by N-chlorosuccinimide activates the oxime for nucleophilic attack.

- Propargyl alcohol acts as a nucleophile, attacking the activated oxime to initiate cyclization.

- Triethylamine serves to neutralize the acidic byproducts and facilitate the ring closure.

- The reaction proceeds under inert atmosphere to prevent oxidation or side reactions.

- The isoxazole ring formation is regioselective, favoring substitution at the 3-position by the 3-fluorophenyl group and hydroxymethyl at the 5-position.

Alternative and Related Methods

While the above method is the most documented and reliable, other synthetic approaches for related isoxazole derivatives include:

- Cycloaddition reactions involving nitrile oxides and alkynes, though these are less commonly used for this specific fluorinated compound.

- Use of different fluorinated benzaldehyde oximes or substituted propargyl alcohols to vary substitution patterns.

- Catalytic methods employing transition metals to promote cyclization, though these are more relevant for related trifluoromethylated isoxazoles.

Summary Table of Synthetic Routes

Industrial Considerations

- The reaction is scalable using batch reactors with controlled temperature and inert atmosphere.

- Purification often involves chromatography, but crystallization can be optimized for large-scale production.

- Reaction times and reagent stoichiometry can be adjusted to maximize yield and purity.

- Automated flow chemistry may improve reproducibility and safety, especially handling N-chlorosuccinimide and volatile solvents.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(3-Fluorophenyl)isoxazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (3-(3-Fluorophenyl)isoxazol-5-yl)aldehyde or (3-(3-Fluorophenyl)isoxazol-5-yl)carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The isoxazole ring structure is known to enhance biological activity, making it a valuable scaffold in medicinal chemistry .

Biological Activities

Research indicates that compounds with isoxazole moieties can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The fluorine substituent on the phenyl ring may improve the compound's lipophilicity and binding affinity to biological targets, thus enhancing its therapeutic potential.

Agricultural Chemistry

Agrochemical Formulations

In agricultural applications, this compound is utilized in formulating agrochemicals. Its incorporation into crop protection products can enhance efficacy against pests and diseases . The compound's ability to modify the activity of certain enzymes involved in plant defense mechanisms makes it a candidate for developing more effective agrochemicals.

Material Science

Innovative Material Development

The compound is being explored for its potential in creating materials with specific properties such as improved thermal stability and chemical resistance. The unique characteristics of the isoxazole ring allow for modifications that can tailor materials for specific industrial applications .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound serves as a tool to study enzyme interactions and metabolic pathways. Understanding these interactions is crucial for elucidating biological processes and developing new therapeutic strategies .

Molecular Docking Studies

Researchers employ techniques such as molecular docking simulations to evaluate how well this compound interacts with various biological targets. These studies are essential for optimizing the structure of drug candidates to improve their efficacy and selectivity.

Diagnostic Applications

Development of Diagnostic Tools

The potential uses of this compound extend into diagnostics, particularly in developing tools for detecting specific biomarkers associated with diseases. Its ability to bind selectively to target molecules makes it a candidate for diagnostic assays .

Wirkmechanismus

The mechanism of action of (3-(3-Fluorophenyl)isoxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group and isoxazole ring are key structural features that contribute to its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts molecular properties. Key analogs and their characteristics are summarized below:

*Estimated based on substituent contributions.

Key Observations :

- Electron-Withdrawing Groups (NO₂, CF₃): Increase molecular weight and reduce solubility in polar solvents. The trifluoromethyl derivative exhibits a higher melting point (96–97.5°C) due to enhanced molecular packing.

- Electron-Donating Groups (OCH₃) : The methoxy group increases polarity, improving solubility in polar solvents but reducing logP .

Biologische Aktivität

(3-(3-Fluorophenyl)isoxazol-5-yl)methanol is a compound of growing interest in pharmaceutical and biochemical research due to its potential biological activities. This article aims to summarize the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 195.19 g/mol. The compound features an isoxazole ring, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of isoxazole can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. The compound showed promising results against various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, potentially making it a candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .

Neurological Implications

This compound has been investigated for its effects on neurological disorders. It acts as a modulator of neurotransmitter systems, particularly influencing the serotonin and dopamine pathways. This modulation may offer therapeutic benefits in conditions like depression and anxiety .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism, leading to reduced energy production in malignant cells.

- Receptor Modulation : It modulates receptors in the central nervous system, affecting neurotransmitter release and uptake, which is critical for its neurological effects.

- Antioxidant Activity : The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells, contributing to its protective effects against cellular damage .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Q & A

Q. What are the optimal synthetic routes for (3-(3-fluorophenyl)isoxazol-5-yl)methanol, and how does the choice of aromatic aldehyde influence yield?

Methodological Answer: The compound is synthesized via cyclization of oximes derived from substituted aromatic aldehydes. For example, 3-fluorobenzaldehyde reacts with hydroxylamine to form an oxime intermediate, which undergoes cyclization with dichloromethane and N-chlorosuccinimide (NCS) in the presence of triethylamine . Yield optimization requires careful stoichiometric control of sodium hydroxide during oxime formation and inert reaction conditions to avoid side reactions. Substituted aldehydes with electron-withdrawing groups (e.g., fluorine at the meta position) enhance cyclization efficiency due to increased electrophilicity at the reaction site .

Q. How can researchers address purification challenges for this compound?

Methodological Answer: Purification typically involves thin-layer chromatography (TLC) to monitor reaction progress, followed by recrystallization from ethyl acetate/hexane (1:2 ratio) to isolate the pure product . Contaminants such as unreacted oxime or byproducts like 5-(chloromethyl) derivatives may require gradient elution in column chromatography (e.g., silica gel with hexane/ethyl acetate mixtures). Melting point analysis and HPLC purity checks (>97%) are critical for validation .

Q. What spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

Q. How does the hydroxyl group’s stability impact storage and handling?

Methodological Answer: The primary alcohol group is susceptible to oxidation under ambient conditions. Storage at 0–6°C in amber glass vials under nitrogen is recommended to prevent degradation. Stabilizing agents like BHT (butylated hydroxytoluene) at 0.01% w/w can inhibit radical-mediated oxidation .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of fluorophenyl-isoxazole derivatives, and how can they be evaluated?

Methodological Answer: Fluorophenyl-isoxazole derivatives exhibit kinase inhibition (e.g., ATR kinase) via interactions with ATP-binding pockets. Biological evaluation involves:

Q. How does the fluorophenyl substituent’s position (ortho, meta, para) affect physicochemical properties?

Methodological Answer: Meta-substitution (3-fluorophenyl) enhances lipophilicity (logP ~2.1) compared to para-substituted analogs (logP ~1.8), as shown in HPLC-based logP measurements. Meta-fluorine also increases metabolic stability in microsomal assays due to reduced cytochrome P450 binding .

Q. What strategies enable functionalization of the hydroxymethyl group for prodrug development?

Methodological Answer: The hydroxymethyl group can be derivatized via:

Q. How can computational modeling predict SAR (Structure-Activity Relationships) for this scaffold?

Methodological Answer:

Q. What analytical methods validate batch-to-batch consistency in academic-scale synthesis?

Methodological Answer:

Q. How to resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies often arise from variations in cyclization conditions (e.g., NCS purity, reaction temperature). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, a 2019 study achieved 68% yield by maintaining NCS at 0°C during cyclization, versus 45% yield at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.